molecular formula C8H8BrCl B098454 2-Chlorophenethyl bromide CAS No. 16793-91-2

2-Chlorophenethyl bromide

Cat. No.: B098454
CAS No.: 16793-91-2
M. Wt: 219.5 g/mol
InChI Key: AECBVDLERUETKG-UHFFFAOYSA-N
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Description

This compound is primarily utilized as an alkylating agent in organic synthesis. For example, it reacts with morpholine in the presence of potassium carbonate to form 4-(2-chlorophenethyl)morpholine, a key intermediate in pharmaceutical research . Its structure combines the electron-withdrawing effects of chlorine with the leaving group capability of bromide, making it reactive in nucleophilic substitution reactions.

Preparation Methods

Nucleophilic Halogenation via Appel Reaction

The Appel reaction remains a cornerstone for converting alcohols to alkyl bromides. For 3-chlorophenethyl bromide, this method employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane at room temperature . A representative procedure involves stirring 3-chlorophenethyl alcohol (14.8 mmol) with PPh₃ (14.9 mmol) and CBr₄ (14.8 mmol) in anhydrous CH₂Cl₂ for 5 hours under nitrogen. Post-reaction workup includes washing with water and brine, drying over MgSO₄, and purification via silica gel chromatography with hexanes, yielding 71% product .

Key Variables:

  • Solvent: Dichloromethane’s low polarity facilitates phosphine intermediate formation.

  • Stoichiometry: A 1:1 ratio of alcohol to CBr₄ minimizes side reactions.

  • Purification: Hexane elution effectively separates triphenylphosphine oxide byproducts.

Adapting this method for 2-chlorophenethyl bromide would require evaluating steric effects from the ortho-chloro substituent, which may slow nucleophilic displacement.

Phosphorus Tribromide (PBr₃)-Mediated Bromination

Direct treatment of 3-chlorophenethyl alcohol with PBr₃ in tetrahydrofuran (THF) at 0–80°C for 2.5 hours achieves 87% yield . The protocol involves dropwise addition of PBr₃ to the alcohol-THF solution at 0°C, followed by gradual heating to 80°C. Quenching with saturated NaHCO₃ and extraction with ethyl acetate yields the crude product, which is concentrated under reduced pressure.

Advantages for Ortho-Substituted Derivatives:

  • High Efficiency: PBr₃’s strong electrophilicity compensates for steric hindrance.

  • Scalability: This single-step method avoids chromatographic purification, favoring industrial applications.

Microwave-Assisted Alkylation in Polar Aprotic Solvents

A microwave-enhanced approach couples 3-chlorophenethyl bromide with pyridine derivatives in N,N-dimethylformamide (DMF) at 90°C . For example, reacting 3-chlorophenethyl bromide (9.35 mmol) with 4-ethylpyridine under microwave irradiation for 1.5 hours yields 28.2% of the coupled product after silica gel purification .

Implications for 2-Chlorophenethyl Systems:

  • Reaction Kinetics: Microwave heating accelerates SN2 displacements, critical for sterically hindered substrates.

  • Solvent Effects: DMF’s high polarity stabilizes transition states but may increase side reactions with ortho substituents.

Dibromotriphenylphosphorane (Ph₃PBr₂) in Acetonitrile

Using Ph₃PBr₂ in acetonitrile at ambient temperature for 24 hours converts 3-chlorophenethyl alcohol to its bromide in 64.6% yield . The reaction mixture is filtered to remove phosphorane residues, and solvent evaporation affords the crude product.

Considerations for Ortho Isomers:

  • Reaction Time: Extended durations (24+ hours) may be necessary for sterically congested alcohols.

  • Byproduct Management: Trituration with hexane effectively isolates the desired bromide.

Lithium Aluminum Hydride (LiAlH₄) Reduction Followed by Bromination

A two-step sequence reduces m-chlorophenylacetic acid to 3-chlorophenethyl alcohol using LiAlH₄ in THF, followed by PBr₃ treatment . The reduction step (4 hours at 25–30°C) achieves near-quantitative conversion, while subsequent bromination yields 87% after 2 hours at 75–80°C.

Adaptability to 2-Chlorophenylacetic Acid:

  • Reduction Efficiency: LiAlH₄ reliably reduces arylacetic acids but may require temperature adjustments for ortho-substituted substrates.

  • Workflow Integration: Combining reduction and bromination streamlines large-scale synthesis.

Comparative Analysis of Methodologies

MethodYield (%)ConditionsKey Advantages
Appel Reaction71CH₂Cl₂, RT, 5hHigh purity, minimal byproducts
PBr₃ Bromination87THF, 0–80°C, 2.5hScalable, no chromatography required
Microwave Alkylation28–50DMF, 90°C, 1.5h (microwave)Rapid kinetics, suitable for lab-scale
Ph₃PBr₂ in MeCN64.6MeCN, RT, 24hMild conditions, easy filtration

Challenges in Ortho-Substituted Systems

While the above methods are optimized for meta-substituted derivatives, ortho-chloro groups introduce steric and electronic complexities:

  • Steric Hindrance: The proximity of the chloro and ethyl bromide groups may impede nucleophilic attack, necessitating higher temperatures or prolonged reaction times.

  • Electronic Effects: Electron-withdrawing chloro substituents deactivate the benzyl position, slowing SN2 mechanisms.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenethyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Drug Development: 2-Chlorophenethyl bromide serves as a key intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the preparation of drugs such as clopidogrel and ticlopidine through multicomponent synthesis methods involving organozinc reagents .
  • Synthesis of Specialty Chemicals: The compound is employed in producing specialty chemicals used in agrochemicals and dyes, demonstrating its versatility as a synthetic building block.

2. Biochemical Studies:

  • Reagent in Biological Research: It is used as a reagent to study biochemical pathways, allowing researchers to investigate the mechanisms of action of various biological systems. Its reactivity facilitates the synthesis of biologically active molecules .

3. Industrial Applications:

  • Manufacturing Processes: In industrial settings, this compound is utilized in various chemical processes for producing other compounds, showcasing its significance beyond laboratory settings .

Case Study 1: Synthesis of Clopidogrel

A study demonstrated the use of this compound in synthesizing clopidogrel via a Mannich-type reaction. The process involved forming 2-chlorophenyl zinc bromide from the compound, which then reacted with an alkyl glyoxylate to yield the desired pharmaceutical product. This method highlighted the compound's utility in developing therapeutic agents .

Case Study 2: Anticancer Research

Recent research explored the anticancer properties of derivatives synthesized from this compound. Compounds derived from this bromide exhibited promising activity against various cancer cell lines, indicating potential applications in cancer treatment research .

Mechanism of Action

The mechanism of action of 2-chlorophenethyl bromide primarily involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be readily displaced by nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

The following table and analysis compare 2-chlorophenethyl bromide with structurally related brominated aromatic compounds, emphasizing differences in reactivity, applications, and safety.

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reactivity Notes
This compound C₈H₈BrCl ~219.5 Cl (ortho), Br (ethyl) Alkylating agent in drug synthesis Moderate reactivity due to steric hindrance from Cl
2-Phenylethyl bromide C₈H₉Br 185.06 H (ortho), Br (ethyl) Intermediate in organic synthesis Higher reactivity than chlorinated analogs
4-Methylphenethyl bromide C₉H₁₁Br 199.09 CH₃ (para), Br (ethyl) Lipophilic intermediates Methyl group enhances lipophilicity
3-Chloro-2-fluorobenzyl bromide C₇H₅BrClF 238.47 Cl (meta), F (ortho) Specialty chemical synthesis High reactivity (benzyl bromide + halogen synergy)
2-Chloro-5-(trifluoromethyl)phenacyl bromide C₉H₅BrClF₃O 323.49 Cl (ortho), CF₃ (para) Photoreactive probes Electron-deficient, prone to nucleophilic attack

Reactivity Analysis

  • Steric and Electronic Effects: The chlorine substituent in this compound introduces steric hindrance at the ortho position, slightly reducing its reactivity compared to non-halogenated analogs like 2-phenylethyl bromide. However, the electron-withdrawing nature of Cl enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitutions .
  • Comparison with Benzyl Bromides : Benzyl bromides (e.g., 3-chloro-2-fluorobenzyl bromide) exhibit higher reactivity due to resonance stabilization of the benzyl carbocation intermediate, unlike phenethyl bromides, which lack such stabilization .

Biological Activity

2-Chlorophenethyl bromide is an organic compound characterized by the presence of both chlorine and bromine atoms attached to a phenethyl group. Its chemical formula is C8H8BrCl\text{C}_8\text{H}_8\text{BrCl}, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparisons with related compounds.

  • Molecular Weight: 231.5 g/mol
  • Appearance: Colorless to yellow liquid
  • Functional Groups: Halogens (Cl and Br) attached to a phenethyl structure

The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to interact with various nucleophiles in biological systems. The bromine atom can be readily displaced, facilitating nucleophilic substitution reactions that lead to the formation of various biologically active derivatives.

Antimicrobial Properties

Research indicates that halogenated phenethyl derivatives, including this compound, exhibit antimicrobial activity against several bacterial strains. The presence of halogens can enhance the lipophilicity and reactivity of these compounds, making them effective against microbial pathogens.

Antitumor Activity

Studies have shown that certain halogenated compounds possess antitumor properties. For instance, this compound has been evaluated for its potential to inhibit tumor cell proliferation. Preliminary investigations suggest that it may interfere with cellular signaling pathways involved in cancer progression.

Nematicidal Activity

In a recent study, compounds similar to this compound demonstrated significant nematicidal activity against Caenorhabditis elegans. At a concentration of 10 μM, a complete reduction in motility was observed after 20 hours, indicating strong nematicidal potential .

Comparative Analysis with Related Compounds

CompoundStructure FeaturesBiological Activity
This compound Cl at position 2, Br at position 1Antimicrobial, antitumor
4-Chlorophenethyl bromide Cl at position 4Moderate antimicrobial
3-Chlorophenethyl bromide Cl at position 3Limited studies
2-Bromophenethyl chloride Br at position 2Antimicrobial potential

The positioning of halogens significantly influences the biological properties of these compounds. For example, the unique arrangement in this compound enhances its reactivity compared to its isomers.

Case Studies

  • Antimicrobial Activity Assessment
    • A study assessed the effectiveness of various halogenated phenethyl derivatives against Staphylococcus aureus and E. coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
  • Nematicidal Efficacy
    • In experiments with C. elegans, compounds structurally similar to this compound were tested for nematicidal effects. The results showed a significant reduction in motility at low concentrations, highlighting its potential application in agriculture as a biopesticide .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chlorophenethyl bromide to minimize by-products?

  • Methodological Answer : Adjust stoichiometric ratios of brominating agents (e.g., PBr₃ or HBr) and control reaction temperature (0–5°C) to reduce side reactions like over-bromination. Purify crude products via column chromatography using silica gel and a hexane/ethyl acetate gradient (95:5) to isolate this compound with >95% purity . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization at 254 nm.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H NMR (400 MHz, CDCl₃) to confirm the ethyl-bromide chain (δ 3.5–3.7 ppm, triplet) and aromatic protons (δ 7.2–7.4 ppm, multiplet) .
  • GC-MS : Analyze purity with a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI) at 70 eV; compare fragmentation patterns to reference libraries .
  • Elemental Analysis : Verify C, H, Br, and Cl content within ±0.3% of theoretical values .

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to its lachrymatory and skin-irritating properties. Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis. In case of spills, neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How can researchers quantify trace bromide ions in reaction mixtures?

  • Methodological Answer : Employ ion-selective electrodes (ISE) or argentometric titration with potassium chromate as an indicator. For low-concentration detection (<1 ppm), use capillary electrophoresis with a borate buffer (pH 9.2) and UV detection at 200 nm .

Advanced Research Questions

Q. How to resolve contradictory data in spectroscopic analysis of this compound derivatives?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic peaks), use 2D-COSY or HSQC to assign coupling patterns. If GC-MS shows unexpected fragments, perform high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to distinguish isomers (e.g., ortho vs. para substitution) .

Q. What experimental designs can elucidate the compound’s reactivity in SN2 reactions?

  • Methodological Answer : Conduct kinetic studies using varying nucleophiles (e.g., NaI, KCN) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via ¹H NMR or conductimetry. For steric effects, compare yields with bulkier substrates (e.g., 2-chloro-1-phenylethyl bromide) .

Q. How to optimize capillary electrophoresis for separating chloride and bromide ions in degradation studies?

  • Methodological Answer : Use a multivariate design (e.g., central composite) to optimize buffer pH (8.5–9.5) and ionic strength. Add 10 mM β-cyclodextrin to improve resolution between Cl⁻ and Br⁻ peaks. Validate with spiked recovery tests (90–110% accuracy) .

Q. What strategies identify impurities in this compound synthesized via Grignard routes?

  • Methodological Answer : Perform HPLC-DAD analysis using a C18 column (5 µm, 250 × 4.6 mm) with a water/acetonitrile gradient (60:40 to 30:70). For unidentified peaks, isolate via preparative HPLC and characterize via FT-IR (e.g., carbonyl groups from oxidation by-products) .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via GC-MS. Use Arrhenius plots to predict shelf-life .

Q. What computational methods predict solvent effects on this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model solvation energies in solvents with varying dielectric constants (e.g., water vs. toluene). Compare activation energies for SN2 pathways using polarizable continuum models (PCM) .

Q. Notes

  • For advanced applications in materials science (e.g., perovskite precursors), refer to methodologies in .
  • Environmental monitoring protocols for bromide residuals are detailed in .

Properties

IUPAC Name

1-(2-bromoethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECBVDLERUETKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373659
Record name 2-Chlorophenethyl bromide
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Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16793-91-2
Record name 1-(2-Bromoethyl)-2-chlorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorophenethyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)-2-chlorobenzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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